molecular formula C15H10ClN3O3 B12352509 3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one

3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one

Cat. No.: B12352509
M. Wt: 315.71 g/mol
InChI Key: VOSIZXFHMKUGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one involves several steps. One common method includes the aza-Diels-Alder reaction, which involves the use of hydrazonized alkene via the cycloaddition strategy . This reaction is catalyzed by indium(III) chloride (InCl3) and results in the formation of the quinoline motif . The reaction conditions typically involve heating the reactants in a suitable solvent under reflux conditions.

Chemical Reactions Analysis

3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one involves its interaction with specific molecular targets. In neurological studies, it is known to interact with GABA receptors, modulating their activity and influencing neurotransmission . This modulation can lead to effects such as sedation, anxiolysis, and anticonvulsant activity.

Comparison with Similar Compounds

3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H10ClN3O3

Molecular Weight

315.71 g/mol

IUPAC Name

3-amino-4-(2-chlorophenyl)-6-nitro-3H-quinolin-2-one

InChI

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7,14H,17H2

InChI Key

VOSIZXFHMKUGKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NC(=O)C2N)[N+](=O)[O-])Cl

Origin of Product

United States

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